PrDiAzK -

PrDiAzK

Catalog Number: EVT-15280109
CAS Number:
Molecular Formula: C13H20N4O5
Molecular Weight: 312.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PrDiAzK is classified as a non-canonical amino acid due to its incorporation of functional groups not typically found in standard amino acids. It is synthesized through chemical methods that modify the lysine backbone, introducing the diazirine and alkyne functionalities. This compound is commercially available from various suppliers, reflecting its growing importance in scientific research .

Synthesis Analysis

Methods of Synthesis

The synthesis of PrDiAzK involves several key steps:

  1. Incorporation of Functional Groups: The process begins with the modification of the lysine side chain to include both a diazirine group and an alkyne group. This is typically achieved through chemical reactions that introduce these groups while preserving the integrity of the amino acid structure.
  2. Deprotection and Purification: After the functional groups are added, the product undergoes deprotection to remove any protective groups used during synthesis. This step is crucial for obtaining the final product in its active form. Purification techniques such as chromatography may be employed to ensure high purity levels .

Technical Details

The synthesis often utilizes standard organic chemistry techniques, including:

  • Reagents: Specific reagents are used to facilitate the addition of functional groups.
  • Reaction Conditions: Controlled conditions (temperature, solvent) are maintained to optimize yield and minimize byproducts.
Molecular Structure Analysis

Structure of PrDiAzK

The molecular structure of PrDiAzK features a lysine backbone with two significant modifications:

  • A diazirine group that enables photo-crosslinking upon exposure to ultraviolet light.
  • An alkyne group that facilitates click chemistry reactions with azide-containing compounds.

This bifunctional nature allows PrDiAzK to participate in diverse chemical reactions, enhancing its utility in biochemical applications .

Data

  • Molecular Formula: C₁₁H₁₄N₄O₂
  • Molecular Weight: Approximately 246.26 g/mol
  • Functional Groups: Diazirine (C₂N₂), Alkyne (C≡C)
Chemical Reactions Analysis

Types of Reactions

PrDiAzK can undergo several types of chemical reactions:

  • Ultraviolet Cross-Linking: The diazirine group forms covalent bonds with nearby molecules when exposed to ultraviolet light, which stabilizes transient interactions between proteins.
  • Click Chemistry: The alkyne group reacts with azide-containing compounds through copper-catalyzed azide-alkyne cycloaddition, allowing for efficient labeling of proteins.

Technical Details

  • Ultraviolet Cross-Linking Conditions: Requires exposure to ultraviolet light under physiological conditions.
  • Click Chemistry Conditions: Typically occurs under mild conditions using a copper catalyst and azide-containing compounds.
Mechanism of Action

PrDiAzK operates through two primary mechanisms:

  1. Ultraviolet Cross-Linking: Upon UV irradiation, the diazirine group becomes reactive, forming covalent bonds with adjacent molecules. This mechanism is particularly useful for capturing weak protein-protein interactions that would otherwise be difficult to study.
  2. Click Chemistry: The alkyne group engages in a highly selective reaction with azides, enabling specific labeling of proteins for further analysis. This process is efficient and can be conducted in biological systems .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: PrDiAzK is typically a colorless crystalline solid.
  • Solubility: It is soluble in water and varies in solubility depending on the solvent used.
  • Melting Point: Like many amino acids, it has a high melting point due to its zwitterionic nature at physiological pH.

Chemical Properties

  • Amphoteric Nature: PrDiAzK can act as both an acid and a base due to its amino and carboxyl groups.
  • Zwitterionic Form: At physiological pH (around 7.4), it exists as a zwitterion, possessing both positive (amino) and negative (carboxyl) charges .
Applications

PrDiAzK has significant applications in scientific research:

  • Protein Interaction Studies: It is utilized for probing protein-protein interactions through cross-linking techniques.
  • Labeling Techniques: The compound's ability to react via click chemistry allows researchers to label proteins for visualization or purification.
  • Biochemical Assays: Its bifunctional nature makes it suitable for various assays aimed at understanding protein dynamics and interactions within cells .
Introduction to PrDiAzK in Modern Chemical Biology

Historical Context and Discovery of Bifunctional Diazirine-Alkyne Amino Acids

The development of PrDiAzK emerged from three decades of innovation in photo-crosslinking ncAAs. Early photo-crosslinkers like benzophenone (Bpa) and aryl azides (Azi) suffered from limitations: Bpa’s bulkiness perturbed protein folding, while aryl azides exhibited water sensitivity and nonspecific reactivity. Diazirines—small, stable, and generating highly reactive carbene intermediates upon UV-A (365 nm) activation—provided a superior alternative, enabling minimal structural perturbation during incorporation [1].

The critical conceptual leap arose with the integration of bioorthogonal reporters (e.g., alkynes) alongside diazirines. This created bifunctional ncAAs capable of:

  • UV-induced crosslinking via carbene insertion into proximal C─H/N─H bonds (3–10 Å range)
  • Post-crosslinking detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reporter tags (e.g., biotin, fluorophores) [1]

Table 1: Evolution of Key Diazirine-Based Bifunctional Amino Acids

CompoundReactive GroupsKey AdvancementLimitations
DizPKDiazirine onlyFirst genetically encodable diazirineNo built-in detection handle
PrDiAzKDiazirine + AlkyneIntegrated alkyne for click chemistry; minimal stericsRequires optimized tRNA/synthetase
BPKyneBenzophenone + AlkyneImproved hydrophilicityLarger size risks protein perturbation

PrDiAzK (CAS 2231405-64-2) epitomizes this class, combining a perfluorophenyl-diazirine photocrosslinker with a terminal alkyne in an L-lysine backbone. This configuration balances reactivity, stability, and biocompatibility, enabling insertion into protein interfaces with minimal structural disruption [1] [5].

Role of PrDiAzK in Expanding the Genetic Code: From Concept to Tool Development

PrDiAzK’s utility hinges on genetic code expansion (GCE) technology. GCE reprograms the ribosome to incorporate ncAAs at specified sites using engineered orthogonal tRNA/synthetase pairs. PrDiAzK utilizes the Methanosarcina-derived PylRS/tRNAPyl system, where PylRS is evolved to charge tRNAPyl with PrDiAzK instead of pyrrolysine. The suppressor tRNAPyl inserts the ncAA in response to the amber (UAG) stop codon [3] [4].

Table 2: Applications of PrDiAzK in Protein Interaction Studies

ApplicationStudy SystemKey FindingsAnalytical Method
Substrate TrappingHuman ClpP protease (mitochondria)Identified oxidative stress response substratesMS/MS + SILAC quantification
Complex StabilizationYeast Gal80-Gal4 transcriptional complexCaptured transient interaction dynamicsBiotin-azide pulldown + immunoblot
Membrane Protein MappingIFITM3 antiviral proteinRevealed VCP/p97-dependent trafficking mechanismClick-chemistry + proteomics

Key implementations include:

  • Live-cell crosslinking: PrDiAzK incorporated into bait proteins captures transient interaction partners (prey) upon UV irradiation. The alkyne handle then facilitates affinity purification via biotin-azide conjugation, drastically reducing background noise [1].
  • Structural proteomics: Crosslinks identified by mass spectrometry provide distance constraints (<12 Å) for modeling protein complex topologies. PrDiAzK’s lysine-like structure enables incorporation into flexible regions without perturbing folding [1].
  • Dynamic process analysis: In studies of interferon-induced transmembrane protein 3 (IFITM3), PrDiAzK crosslinking revealed its regulation by AAA+ ATPase VCP—a mechanism critical for viral resistance [1].

The PylRS/tRNAPyl system’s orthogonality across bacteria, yeast, and mammalian cells enables PrDiAzK deployment in diverse organisms, transforming it from a chemical concept to a versatile in vivo tool [3] [4].

PrDiAzK as a Paradigm for Stochastic Orthogonal Recoding of Translation (SORT)

Stochastic Orthogonal Recoding of Translation (SORT) leverages GCE to enable proteome-wide incorporation of ncAAs. Unlike site-specific incorporation, SORT uses residue-specific replacement—e.g., global substitution of lysine with PrDiAzK—facilitated by engineered aminoacyl-tRNA synthetases with relaxed substrate specificity. This permits system-wide crosslinking without prior knowledge of interaction sites [1] [7].

PrDiAzK exemplifies SORT’s advantages:

  • Proteome-scale interaction discovery: DegP protease substrates in E. coli were identified by replacing endogenous lysine with PrDiAzK, UV-crosslinking, and enriching alkyne-tagged complexes. This revealed DegP’s role in membrane homeostasis and acid stress response [1].
  • Compatibility with quantitative proteomics: Combining PrDiAzK-SORT with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) enables quantitative prey identification, filtering nonspecific binders via isotopic ratios [1].
  • tRNA engineering synergies: Optimizing tRNAPyl’s acceptor stem and anticodon loop improves PrDiAzK incorporation efficiency. Recent efforts focus on enhancing:
  • EF-Tu binding affinity (via T-stem mutagenesis)
  • Ribosomal A-site accommodation (by modifying anticodon structure)
  • Orthogonality (through variable loop engineering) [7]

Table 3: tRNA Engineering Targets for Enhancing PrDiAzK SORT Efficiency

tRNA DomainEngineering TargetImpact on SORT
Acceptor StemBase pairs 7:66, 49:65Improves EF-Tu binding/transport
T StemBase pairs 51:63, 50:64Enhances ribosomal A-site entry
Anticodon LoopNucleotides 34–36Increases amber codon suppression fidelity

Despite its power, SORT faces challenges:

  • Cellular toxicity: Diazirines or alkynes may impair essential functions when globally incorporated.
  • Background crosslinking: Stochastic incorporation increases off-target reactions.
  • Codon context effects: Incorporation efficiency varies across mRNA sequences [7].

Next-generation PrDiAzK analogs aim to mitigate these through shortened linkers and polar group additions, balancing reactivity with biocompatibility.

Concluding Remarks

PrDiAzK stands as a transformative bifunctional tool that bridges synthetic chemistry and cellular biology. Its integrated diazirine-alkyne architecture, coupled with GCE and SORT methodologies, provides unprecedented resolution for mapping protein interactomes in living systems. Future developments will focus on evolving orthogonal translation components and refining the chemical probe to reduce steric perturbation while maintaining crosslinking efficiency. As these innovations mature, PrDiAzK-derived methodologies will continue to illuminate the dynamic interactomes underlying cellular function and disease.

Properties

Product Name

PrDiAzK

IUPAC Name

(2S)-2-amino-6-[[3-(prop-2-ynoxymethyl)diazirin-3-yl]methoxycarbonylamino]hexanoic acid

Molecular Formula

C13H20N4O5

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C13H20N4O5/c1-2-7-21-8-13(16-17-13)9-22-12(20)15-6-4-3-5-10(14)11(18)19/h1,10H,3-9,14H2,(H,15,20)(H,18,19)/t10-/m0/s1

InChI Key

IQIHYRYNMKCBMK-JTQLQIEISA-N

Canonical SMILES

C#CCOCC1(N=N1)COC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

C#CCOCC1(N=N1)COC(=O)NCCCC[C@@H](C(=O)O)N

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